
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a study reported the synthesis of a series of new potentially biologically active derivatives based on 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . The reactions of hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .Molecular Structure Analysis
While specific structural data for the compound was not found, similar compounds have been analyzed . For example, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported . For instance, hydrazide reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form respective compounds .Applications De Recherche Scientifique
Carcinogenic Heterocyclic Amines in Diet
Heterocyclic amines, such as those related to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide, are found in cooked foods and have been studied for their carcinogenic potential. Research has focused on their presence in the human diet and potential health impacts. For example, studies have measured the amounts of carcinogenic heterocyclic amines in human urine, linking them to dietary exposure and suggesting continuous human exposure through food, which may have implications for cancer risk (Ushiyama et al., 1991; Wakabayashi et al., 1993).
Exposure to Insecticides and Pesticides
Research has also investigated the environmental exposure of children to organophosphorus and pyrethroid compounds, which are widely used insecticides. These studies are crucial for understanding the extent of exposure in the general population and the potential developmental neurotoxicity, especially in young children (Babina et al., 2012).
Metabolism and Biological Monitoring
The metabolism and biological monitoring of compounds similar to this compound have been studied to assess exposure to various chemicals, including insecticides like pirimicarb, and to understand their metabolic pathways in humans and rodents. These studies help in evaluating the safety and health risks associated with chemical exposure (Hardt et al., 1999).
Clinical Trials and Pharmacokinetics
Clinical trials and pharmacokinetic studies of novel compounds, including DNA-intercalating drugs and anti-tumor agents, are critical for developing new treatments. These studies involve assessing the drug's metabolism, toxicity, and efficacy in treating various cancers, thereby contributing to the advancement of cancer therapeutics (McCrystal et al., 1999; Schofield et al., 1999).
Dietary Assessment and Public Health
Studies on the intake of xenobiotics from food processing, including heterocyclic amines, provide valuable insights into dietary habits and their potential links to cancer. By assessing the intake of these compounds, researchers aim to understand better and mitigate the health risks associated with processed and cooked foods (Zapico et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions .
Biochemical Pathways
Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may affect pathways related to these diseases.
Pharmacokinetics
Similar compounds have been reported to have high solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may have a significant impact on the cellular processes of these pathogens.
Action Environment
Similar compounds have been reported to be stable under various conditions , suggesting that the compound may also exhibit stability under different environmental conditions.
Propriétés
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-11-7-12(2)24(23-11)15-8-14(21-10-22-15)19-5-6-20-16(25)13-9-17-3-4-18-13/h3-4,7-10H,5-6H2,1-2H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMFANTUZGTDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

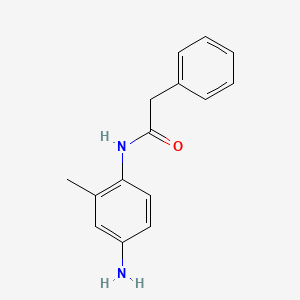
![5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid](/img/structure/B2602327.png)

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)
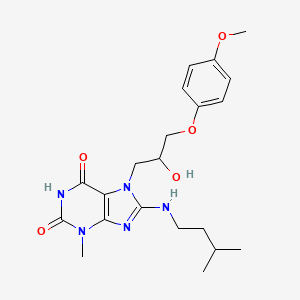
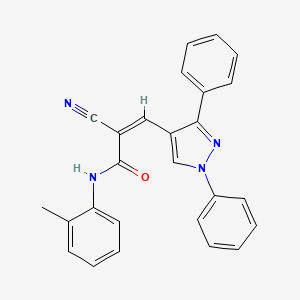
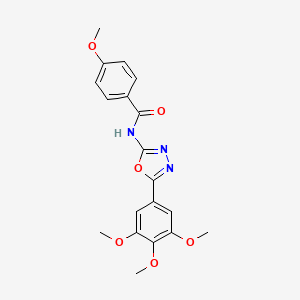
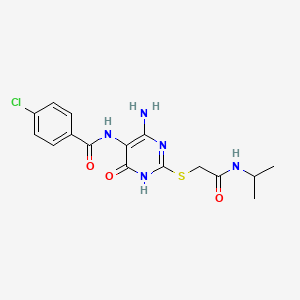
![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)


